3-Benzofurancarboxylic acid, 4-((dimethylamino)methyl)-5-hydroxy-2-((N-methylanilino)methyl)-, ethyl ester, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzofurancarboxylic acid, 4-((dimethylamino)methyl)-5-hydroxy-2-((N-methylanilino)methyl)-, ethyl ester, dihydrochloride is a complex organic compound belonging to the benzofuran class. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzofurancarboxylic acid, 4-((dimethylamino)methyl)-5-hydroxy-2-((N-methylanilino)methyl)-, ethyl ester, dihydrochloride typically involves multi-step organic reactions. The process begins with the formation of the benzofuran core, followed by the introduction of various functional groups through substitution and addition reactions. Common reagents used in these reactions include dimethylamine, methylaniline, and ethyl alcohol. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial methods often employ continuous flow reactors and automated systems to enhance efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
3-Benzofurancarboxylic acid, 4-((dimethylamino)methyl)-5-hydroxy-2-((N-methylanilino)methyl)-, ethyl ester, dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for introducing new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product but often involve specific temperatures, pH levels, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
3-Benzofurancarboxylic acid, 4-((dimethylamino)methyl)-5-hydroxy-2-((N-methylanilino)methyl)-, ethyl ester, dihydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anti-tumor and antibacterial properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Benzofurancarboxylic acid, 4-((dimethylamino)methyl)-5-hydroxy-2-((N-methylanilino)methyl)-, ethyl ester, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-Benzofurancarboxylic acid, 2-methyl-: Another benzofuran derivative with similar structural features.
Benzothiophene derivatives: Compounds with a similar core structure but containing sulfur instead of oxygen.
Uniqueness
3-Benzofurancarboxylic acid, 4-((dimethylamino)methyl)-5-hydroxy-2-((N-methylanilino)methyl)-, ethyl ester, dihydrochloride is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties. Its combination of dimethylamino, methylanilino, and ethyl ester groups makes it particularly versatile for various applications .
Properties
CAS No. |
85388-74-5 |
---|---|
Molecular Formula |
C22H28Cl2N2O4 |
Molecular Weight |
455.4 g/mol |
IUPAC Name |
ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-[(N-methylanilino)methyl]-1-benzofuran-3-carboxylate;dihydrochloride |
InChI |
InChI=1S/C22H26N2O4.2ClH/c1-5-27-22(26)21-19(14-24(4)15-9-7-6-8-10-15)28-18-12-11-17(25)16(20(18)21)13-23(2)3;;/h6-12,25H,5,13-14H2,1-4H3;2*1H |
InChI Key |
YZCXUVHQBZXIPI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C(=C(C=C2)O)CN(C)C)CN(C)C3=CC=CC=C3.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.